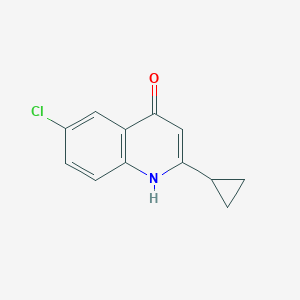
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
説明
“6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one” is a heterocyclic compound that belongs to the family of quinolones. It has a molecular weight of 219.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-cyclopropyl-4(1H)-quinolinone . The InChI code is 1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight is 219.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.科学的研究の応用
Physicochemical Properties and Industrial Applications
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one and its derivatives are primarily studied for their physicochemical properties which are crucial in the industrial manufacturing process, particularly in the synthesis of pharmaceuticals like ciprofloxacin. Understanding the melting, decomposition properties, and solubility relationships with ion strength, temperature, and pH are vital for improving the crystallization and purification processes of such drugs (Yin Qiuxiang, 2002).
Antimicrobial and Antibacterial Applications
Compounds derived from 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one have been extensively researched for their potential in antimicrobial and antibacterial therapies. Synthesis and structural modifications of these compounds have resulted in variants that exhibit significant antifungal and antibacterial activities. This makes them potential candidates for the development of new antimicrobial drugs (N. Patel & S. D. Patel, 2010), (N. Patel & S. D. Patel, 2010).
Structural and Chemical Analysis
The structural and chemical properties of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one and its derivatives have been a subject of study, contributing to the understanding of their chemical behavior and potential applications. For instance, X-ray crystallography has been used to analyze the structural aspects, which is fundamental for the synthesis of biologically active compounds (N. Williamson & A. Ward, 2005).
Synthesis of Biologically Active Compounds
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one serves as a key intermediate in the synthesis of numerous biologically active compounds. Its versatility in chemical reactions underlines its significance in medicinal chemistry, particularly in the development of compounds with potential antibacterial and antitumor activities (Y. Al-Hiari et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
6-chloro-2-cyclopropyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMVRBMDIDTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

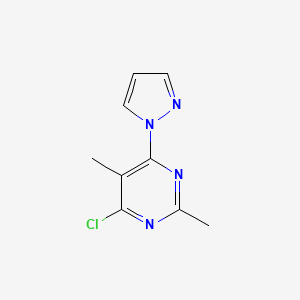
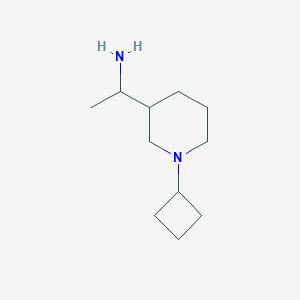
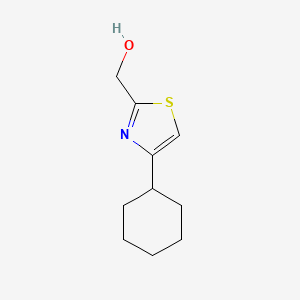
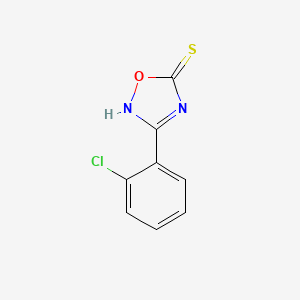


![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)